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Compound of Interest

Compound Name: Posaconazole inter-8

Cat. No.: B599603 Get Quote

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent, structurally

related to itraconazole.[3][4] It is a cornerstone therapy for the prophylaxis and treatment of

invasive fungal infections, particularly in immunocompromised patient populations.[5][6] The

drug's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme

lanosterol 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, an

essential component of the fungal cell membrane.[3][7][8]

The molecular architecture of Posaconazole is complex, featuring a central tetrahydrofuran ring

and four chiral centers, which dictates that only one of its 16 possible stereoisomers is

therapeutically active.[9] This complexity necessitates a highly controlled, stereospecific

manufacturing process. Modern syntheses are typically convergent, meaning different complex

fragments of the molecule are prepared separately and then joined together in the final stages.

[2]

This guide provides a deep dive into the chemical properties and control strategy for the Key

Tosylate Intermediate, a lynchpin in the Posaconazole synthesis. Mastery of this intermediate's

synthesis and purity is a non-negotiable prerequisite for producing high-quality Posaconazole

API that meets stringent regulatory standards, such as those outlined by the International

Council for Harmonisation (ICH).[1]

Chemical Identity and Physicochemical Properties
of the Key Tosylate Intermediate
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Chemical Structure and Nomenclature
The Key Tosylate Intermediate is the activated form of the chiral THF core, primed for

nucleophilic substitution by the piperazine-containing side chain.

IUPAC Name: ((3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-

yl)methyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Common Synonyms: Posaconazole Tosylate Intermediate, Chiral THF Subunit

CAS Number: While a specific CAS number for this exact stereoisomer is not readily

available in all public databases, related structures are documented in various patents

covering the synthesis of Posaconazole.[10][11]

The structure incorporates the 2,4-difluorophenyl group and the 1H-1,2,4-triazol-1-yl)methyl

moiety, both of which are crucial pharmacophores for antifungal activity, attached to a central

THF ring with specific cis stereochemistry. The tosylate group is an excellent leaving group,

facilitating the key coupling reaction.

Physicochemical Data
Specific experimental data for this intermediate is primarily found within patent literature rather

than open chemical databases. However, based on its structure and role in the synthesis, the

following properties can be summarized:
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Property Value / Description Rationale / Source

Molecular Formula C₂₁H₂₁F₂N₃O₄S Derived from structure.

Molecular Weight 465.47 g/mol Calculated from formula.

Appearance
Typically a white to off-white

solid.

Inferred from synthesis

descriptions in patent

literature.[10]

Solubility

Soluble in organic solvents

such as Dimethyl Sulfoxide

(DMSO), Tetrahydrofuran

(THF), and Dichloromethane

(DCM).

These solvents are commonly

used in its synthesis and

subsequent reactions.[2][10]

Stability

Stable under anhydrous

conditions. Susceptible to

hydrolysis, especially under

basic conditions, which would

cleave the tosylate group.

The tosylate ester is a reactive

functional group designed for

subsequent reaction steps.

Synthesis Pathway and Mechanistic Insight
The synthesis of the Key Tosylate Intermediate is a multi-step process designed to install the

correct stereochemistry. The causality behind these steps is to build the chiral core with high

fidelity, as any stereoisomeric impurity introduced here is difficult to remove later.

A common, chemoenzymatic approach involves the following key transformations:[2][6]

Diol Formation: Starting from an accessible precursor, a key diol is synthesized.[2]

Enzymatic Desymmetrization: A hydrolase enzyme is used for the selective acylation of the

prochiral diol. This is a critical step that establishes the first chiral center with high

enantiomeric excess. The choice of enzyme (e.g., SP 435) is driven by its proven selectivity

for the desired enantiomer.[2]

Iodocyclization: The resulting monoacetate undergoes an iodine-mediated cyclization to form

the substituted tetrahydrofuran ring. This reaction proceeds via a 5-exo cyclization, which
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stereoselectively sets the second chiral center, resulting in the desired cis relationship

between the substituents.[6]

Triazole Installation & Deprotection: The iodide is displaced with sodium triazole, and the

acetate protecting group is hydrolyzed to yield the core alcohol.[2]

Tosylation: The primary alcohol is then activated by reaction with p-toluenesulfonyl chloride

(TsCl) in the presence of a base to yield the final Key Tosylate Intermediate.[1]

This sequence is a self-validating system; successful crystallization and characterization at the

end of this pathway confirm the high stereochemical purity achieved through the enzymatic and

cyclization steps.
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Caption: Convergent synthesis pathway for Posaconazole highlighting the formation of the Key

Tosylate Intermediate.

Analytical Control Strategy
Controlling the purity of the Key Tosylate Intermediate is paramount. The primary analytical tool

for this is High-Performance Liquid Chromatography (HPLC), which can separate the desired

intermediate from starting materials, by-products, and stereoisomeric impurities.[12][13]

Experimental Protocol: RP-HPLC Method for
Intermediate Purity
This protocol is a representative method based on established principles for analyzing

Posaconazole and its related substances.[13][14][15]

Objective: To determine the purity of the Key Tosylate Intermediate and quantify related

substances.

1. Instrumentation and Columns:

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump,

autosampler, column thermostat, and Diode Array Detector (DAD).

Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[12]

Software: Empower, Chromeleon, or equivalent chromatography data system.

2. Reagents and Solutions:

Acetonitrile (ACN): HPLC grade.

Water: HPLC grade or Milli-Q.

Formic Acid: 0.1% (v/v) in water (Mobile Phase A).

Acetonitrile (Mobile Phase B).

Diluent: Acetonitrile/Water (50:50 v/v).
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3. Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.[12]

Detection Wavelength: 260 nm (Posaconazole and its chromophoric intermediates absorb

strongly in this region).[13]

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B

0.0 60 40

20.0 20 80

25.0 20 80

25.1 60 40

| 30.0 | 60 | 40 |

4. Sample Preparation:

Standard Solution: Accurately weigh ~10 mg of the Key Tosylate Intermediate reference

standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask.

Dissolve and dilute to volume with the diluent.

5. System Suitability and Analysis:

Inject the standard solution five times. The relative standard deviation (RSD) for the peak

area should be ≤ 2.0%.

Inject the diluent as a blank to ensure no interfering peaks are present.
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Inject the sample solution in duplicate.

Calculate the percentage purity and the level of any impurities using area normalization.

Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic

rings in the molecule. The gradient elution is necessary to first elute any more polar starting

materials and then resolve the main peak from closely related, more lipophilic impurities.

Formic acid is used to ensure good peak shape by controlling the ionization state of the triazole

rings.

Workflow for Intermediate Characterization
The characterization of a reference standard for the Key Tosylate Intermediate is a self-

validating system that confirms its identity and purity, making it suitable for use in the

quantitative HPLC method described above.

Synthesized Intermediate Batch

Purity by HPLC/UPLC
(>99.5%)

Structural Confirmation

Mass Spectrometry
(Confirm MW)

NMR (¹H, ¹³C)
(Confirm Connectivity & Stereochemistry)
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(Confirm Functional Groups)
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Caption: Workflow for the qualification of a Key Tosylate Intermediate reference standard.

Impact and Control in Drug Development
The Key Tosylate Intermediate is not expected to be present in the final drug substance, as it is

consumed in the subsequent coupling reaction. However, its purity is critical for two primary

reasons:

Process-Related Impurities: Any impurities present in the intermediate, such as the

unwanted trans-isomer or unreacted starting materials, can be carried forward and may react

in subsequent steps to form new impurities that are structurally similar to Posaconazole.[1]

[13] These diastereomeric impurities can be particularly challenging to purge from the final

API and may have different pharmacological or toxicological profiles.

Reaction Efficiency: The presence of impurities can lower the yield and efficiency of the

crucial coupling step, complicating downstream processing and purification.

Control Strategy:

In-Process Controls (IPCs): The HPLC method described in Section 4.1 should be

implemented as an IPC to ensure the quality of the Key Tosylate Intermediate meets

predefined specifications before it is released for use in the next manufacturing step.

Specification Setting: A specification of >99.0% purity for the intermediate is a typical starting

point, with stringent limits on specific impurities like the trans-isomer (e.g., ≤ 0.15%).

Fate Mapping: During process development, "fate and purge" studies must be conducted to

demonstrate that any impurities present in the intermediate are effectively removed by the

downstream purification processes (e.g., crystallization) of the final API.

Conclusion
The Key Tosylate Intermediate, ((3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-

yl)methyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, is a molecule of strategic

importance in the manufacture of Posaconazole. A thorough understanding of its chemical

properties, a well-designed stereospecific synthesis, and a robust analytical control strategy are

foundational pillars of expertise in modern pharmaceutical development. By implementing
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rigorous controls at this intermediate stage, drug manufacturers can ensure the consistent

production of high-purity, safe, and effective Posaconazole for patients in need.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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